Acetylalanyltyrosine

Description

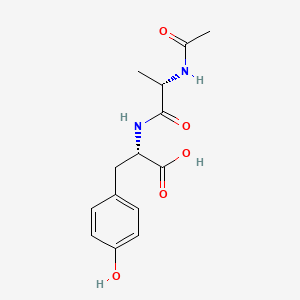

N-Acetyltyrosine (CAS 537-55-3), also termed Acetyl L-Tyrosine, is an acetylated derivative of the amino acid L-tyrosine. Its molecular formula is C₁₁H₁₃NO₄, featuring an acetyl group (-COCH₃) attached to the amino group and a para-hydroxyphenyl side chain . This modification enhances water solubility and bioavailability compared to unmodified L-tyrosine, which is poorly soluble and less efficiently absorbed . N-Acetyltyrosine is utilized in dietary supplements (150–700 mg/day) to support cognitive function and stress response and is incorporated into total parenteral nutrition (TPN) formulations due to its stability and metabolic utility . Pharmacologically, it serves as a precursor for dopamine and norepinephrine synthesis, though its acetyl group requires enzymatic cleavage for biological activity .

Propriétés

Numéro CAS |

70529-66-7 |

|---|---|

Formule moléculaire |

C14H18N2O5 |

Poids moléculaire |

294.3 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C14H18N2O5/c1-8(15-9(2)17)13(19)16-12(14(20)21)7-10-3-5-11(18)6-4-10/h3-6,8,12,18H,7H2,1-2H3,(H,15,17)(H,16,19)(H,20,21)/t8-,12-/m0/s1 |

Clé InChI |

GERBQRKJEQLUQU-UFBFGSQYSA-N |

SMILES |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C |

SMILES isomérique |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C |

SMILES canonique |

CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

acetyl-Ala-Tyr acetylalanyltyrosine CH3CO-Ala-Ty |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Tyrosine Derivatives

The structural and functional distinctions between N-Acetyltyrosine and analogous compounds are critical for their pharmacological and industrial applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Tyrosine Derivatives

Key Research Findings

Bioavailability and Solubility :

- N-Acetyltyrosine’s acetyl group mitigates L-tyrosine’s solubility limitations, enabling efficient absorption at lower doses .

- In contrast, unmodified L-tyrosine requires co-administration with phenylalanine for optimal synthesis .

Enzymatic Interactions :

- Metirosine’s α-methyl group competitively inhibits tyrosine hydroxylase, reducing catecholamine production—a mechanism leveraged in managing pheochromocytoma .

- N-Acetyltyrosine lacks direct enzyme inhibition but relies on deacetylation for metabolic integration .

Toxicological Profiles :

- 3-Methyl-L-tyrosine and m-Tyr have incomplete safety data, with the former’s phenyl methyl group posing uncharacterized risks .

- N-Acetyltyrosine exhibits a well-established safety profile in TPN and supplements, though excessive doses may cause tachycardia or insomnia .

Stereochemical Effects :

- D-enantiomers (e.g., ’s peptide) demonstrate reduced or altered bioactivity compared to L-forms, emphasizing the importance of chirality in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.